1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

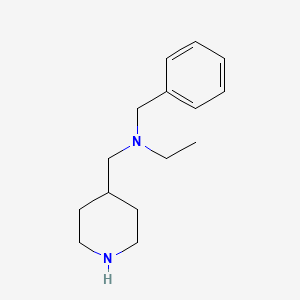

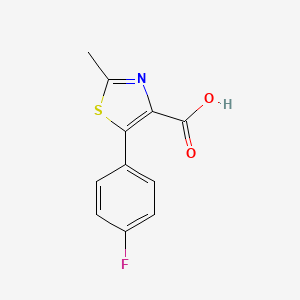

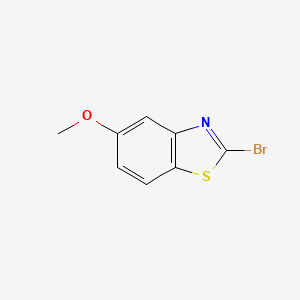

1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom and four carbon atoms. The specific compound is not directly synthesized or analyzed in the provided papers, but its structure can be inferred to contain a pyrrole ring with a 2-hydroxyphenyl group at the 5-position, an ethyl group at the 1-position, and two carboxylic acid groups at the 2 and 4 positions.

Synthesis Analysis

The synthesis of pyrrole derivatives is a topic of interest due to their biological relevance and potential pharmacological applications. Paper describes a method for synthesizing 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives through an unusual ring annulation of acetylenic esters and α-amino acids. This method could potentially be adapted for the synthesis of 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial for their chemical reactivity and biological activity. Paper discusses the X-ray analysis of a pyrrole derivative, which provides insights into the three-dimensional arrangement of atoms within the molecule. Similarly, the structure of 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid could be elucidated using X-ray crystallography to determine the orientation of the substituents and the overall molecular conformation.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, which are influenced by the substituents on the pyrrole ring. Paper explores the reactivity of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, demonstrating the importance of the substituents for biological activity. The chemical reactivity of 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid would similarly depend on the presence of the hydroxyphenyl and carboxylic acid groups, which could participate in hydrogen bonding and other interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and acidity, are determined by their molecular structure. Paper provides an analysis of the crystal structure of a pyrrole derivative, which can influence its physical properties. The presence of hydrogen bonds and other intermolecular interactions can affect the compound's stability and solubility. The physical and chemical properties of 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid would need to be studied experimentally to determine its suitability for various applications.

安全和危害

This involves understanding the potential risks associated with handling and disposing of the compound. Material Safety Data Sheets (MSDS) are often used as a source of this information.

未来方向

This involves speculating on potential future applications or areas of study for the compound. This could be based on its properties, reactivity, or biological activity.

Please note that the availability of information in each of these categories can vary depending on how extensively the compound has been studied. For a less known compound like “1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid”, some of this information might not be available. It’s always a good idea to consult primary literature sources or speak with a chemistry professional for the most accurate and up-to-date information.

属性

IUPAC Name |

1-ethyl-5-(2-hydroxyphenyl)pyrrole-2,4-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c1-2-15-10(14(19)20)7-9(13(17)18)12(15)8-5-3-4-6-11(8)16/h3-7,16H,2H2,1H3,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWATEREWISEBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C1C2=CC=CC=C2O)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)

![Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1322189.png)

![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)